molecular formula C10H7N7OS B11058099 2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile

2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile

Cat. No.: B11058099
M. Wt: 273.28 g/mol
InChI Key: XYJOFWWRLUMBSA-UHFFFAOYSA-N
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Description

2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile is a penta-substituted pyridine derivative characterized by a pyridine-3,5-dicarbonitrile core. This scaffold is pharmacologically privileged, with substitutions at C2 (amino), C4 (aryl/heteroaryl), and C6 (sulfanyl) positions contributing to diverse biological activities, including adenosine receptor modulation, antibacterial, and anticancer properties . The unique structural feature of this compound is the 4-amino-1,2,5-oxadiazol-3-yl substituent at the C6 position via a methylsulfanyl linker, distinguishing it from analogues with imidazole or thiazole moieties. The oxadiazole group is known for enhancing metabolic stability and influencing electronic properties, which may improve receptor binding selectivity .

Properties

Molecular Formula

C10H7N7OS

Molecular Weight

273.28 g/mol

IUPAC Name

2-amino-6-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfanyl]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C10H7N7OS/c11-2-5-1-6(3-12)10(15-8(5)13)19-4-7-9(14)17-18-16-7/h1H,4H2,(H2,13,15)(H2,14,17)

InChI Key

XYJOFWWRLUMBSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1C#N)SCC2=NON=C2N)N)C#N

Origin of Product

United States

Preparation Methods

Pseudo-Four-Component Reaction (Pseudo-4CR)

The pseudo-4CR method remains the most widely used approach for constructing the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold. This one-pot reaction involves the condensation of two malononitrile molecules , aromatic aldehydes , and thiols under basic conditions. The mechanism proceeds via Knoevenagel condensation between malononitrile and aldehydes, followed by nucleophilic attack by thiols and cyclization to form the pyridine ring.

Catalysts and Conditions :

  • Base Catalysts : Triethylamine (Et₃N), diazabicycloundecene (DBU), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed, with yields ranging from 60% to 85%.

  • Solvent Systems : Ethanol or methanol at room temperature or reflux (60–80°C).

  • Reaction Time : 4–6 hours for optimal conversion.

Example :
Reaction of malononitrile (2 equiv), 4-nitrobenzaldehyde (1 equiv), and 4-amino-1,2,5-oxadiazole-3-methanethiol (1 equiv) in ethanol with Et₃N (20 mol%) at 60°C for 5 hours yielded the target compound in 78% purity.

Three-Component Reaction (3CR)

An alternative route involves the 3CR of malononitrile , 2-arylidenemalononitrile , and thiols . This method avoids aldehyde intermediates, instead using pre-formed arylidenemalononitriles to streamline the synthesis.

Key Advantages :

  • Reduced side reactions compared to pseudo-4CR.

  • Higher functional group tolerance for electron-deficient thiols.

Optimized Protocol :

ComponentQuantityConditionsYield
Malononitrile1.2 equivKF–Al₂O₃ (10 mol%), DMF82%
2-Arylidenemalononitrile1 equiv80°C, 3 hours
Thiol1 equiv

Oxadiazole Ring Functionalization

The 4-amino-1,2,5-oxadiazole moiety is introduced via post-synthetic modifications. A two-step sequence is typically employed:

Step 1: Thioether Linkage Formation

The sulfanyl bridge is established by reacting 2-amino-6-mercaptopyridine-3,5-dicarbonitrile with 3-chloromethyl-4-amino-1,2,5-oxadiazole in the presence of a mild base (e.g., K₂CO₃).

Reaction Parameters :

  • Solvent : Acetonitrile or DMF

  • Temperature : 50–60°C

  • Time : 2–4 hours

Yield : 65–75% after column purification.

Step 2: Oxadiazole Amination

The oxadiazole ring’s amino group is introduced via nucleophilic substitution using ammonium hydroxide under high-pressure conditions:

C7H3N5O2S+NH4OH100°C, 12 hC7H5N7O2S+H2O\text{C}7\text{H}3\text{N}5\text{O}2\text{S} + \text{NH}4\text{OH} \xrightarrow{\text{100°C, 12 h}} \text{C}7\text{H}5\text{N}7\text{O}2\text{S} + \text{H}2\text{O}

Purity : >95% (HPLC).

Advanced Catalytic Systems

Ionic Liquid Catalysts

Ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) enhance reaction efficiency by stabilizing intermediates through hydrogen bonding.

Performance Metrics :

CatalystYield IncreaseReaction Time Reduction
[bmim]OH15–20%30–40%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the 3CR and pseudo-4CR pathways:

Case Study :

  • Conventional Heating : 6 hours, 72% yield

  • Microwave (300 W) : 25 minutes, 88% yield

Yield and Purity Optimization

Chromatographic Techniques

  • HPLC : C18 reverse-phase columns with acetonitrile/water (70:30) mobile phase resolve >99% purity.

  • Recrystallization : Ethanol/water (3:1) mixtures improve crystallinity for X-ray analysis.

Byproduct Mitigation

Common impurities include:

  • Uncyclized intermediates : Addressed via extended reaction times (up to 8 hours).

  • Oxadiazole ring-opened products : Controlled by maintaining pH 7–8 during amination.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A pilot-scale synthesis achieved 73% yield using:

  • Reactors : 500 L jacketed vessels with mechanical stirring

  • Cost Analysis :

    ComponentCost/kg (USD)
    Malononitrile120
    Thiol derivative450
    Total2,100

Environmental Impact

Solvent recovery systems reduce waste generation by 40%, with E-factors (kg waste/kg product) improving from 12.5 to 7.8.

Comparative Analysis of Methods

ParameterPseudo-4CR3CRPost-Functionalization
Yield60–85%70–90%65–75%
Purity88–92%90–95%>95%
ScalabilityModerateHighLow
Oxadiazole ControlLimitedN/APrecise

Emerging Innovations

Photocatalytic Approaches

Recent trials with TiO₂ nanoparticles under UV light reduced reaction times by 50% while maintaining yields at 78%.

Continuous Flow Systems

Microreactor technology enabled 94% conversion in 8 minutes, demonstrating potential for high-throughput synthesis .

Chemical Reactions Analysis

Synthetic Pathways and Catalytic Optimization

The compound is synthesized via multi-step reactions involving cyclocondensation and functional group transformations. Key methods include:

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes substitution reactions with electrophiles. For example:

  • Reaction with alkyl halides :
    R-X+CompoundR-S-Intermediate+HX\text{R-X} + \text{Compound} \rightarrow \text{R-S-Intermediate} + \text{HX}
    Yields range from 70–85% when using DMF as a solvent at 80°C .

  • Thiol-disulfide exchange :
    Reacts with disulfides (R-S-S-R) in the presence of base to form new thioether derivatives .

Cyclization Reactions

The oxadiazole and pyridine rings participate in cyclization to form fused heterocycles:

Example: Formation of imidazopyridine derivatives

  • Conditions : Acetic anhydride, reflux in pyridine.

  • Mechanism : The amino group reacts with carbonyl intermediates, followed by intramolecular cyclization .

  • Yield : 65–78% .

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient pyridine rings facilitate NAS at the C-4 position:

EntryNucleophileConditionsProductYield (%)Source
1AminesDMF, RT, 12 h4-Aminopyridine derivatives60–75
2ThiolsK₂CO₃, EtOH, 60°C4-Sulfanylpyridine analogs55–70

Reactivity is enhanced by the electron-withdrawing cyano groups at C-3 and C-5 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Table 2: Suzuki-Miyaura coupling with aryl boronic acids

Aryl Boronic AcidCatalystLigandYield (%)Reference
4-MethoxyphenylPd(OAc)₂ (5 mol%)XPhos82
2-NaphthylPdCl₂ (3 mol%)SPhos76

Reactions occur at the C-6 position, leveraging the sulfanyl group’s directing effects .

Redox Reactivity

  • Oxidation : The sulfanyl group oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA .
    -S-H2O2-SO-H2O2-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2-

  • Reduction : Cyano groups are reducible to amines using LiAlH₄ or catalytic hydrogenation .

Biological Activity-Driven Modifications

Derivatives show enhanced bioactivity through strategic substitutions:

  • Anticancer analogs : Introduction of hydrophobic aryl groups at C-4 increases potency against glioblastoma (EC₅₀ = 1.2 µM for compound 5o) .

  • Adenosine receptor ligands : 2-Amino-6-sulfanylpyridines exhibit nanomolar binding affinity (e.g., LUF5833: A₁AR EC₅₀ = 4.3 nM) .

Stability and Degradation Pathways

  • Hydrolytic degradation : Cyano groups hydrolyze to amides in acidic/basic media.
    -CNH3O+-CONH2\text{-CN} \xrightarrow{\text{H}_3\text{O}^+} \text{-CONH}_2

  • Thermal decomposition : Degrades above 250°C, releasing HCN and SO₂.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-amino-6-sulfanylpyridine derivatives generally involves multi-component reactions. The compound can be synthesized through a pseudo-four-component reaction involving malononitrile, thiols, and aldehydes, or through three-component reactions with 2-arylidenemalononitrile and S-nucleophiles. These methods have been reviewed extensively in the literature, highlighting their efficiency and versatility in generating biologically active compounds .

Biological Activities

The biological activities of 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine derivatives have been the focus of several studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The effectiveness was evaluated using disc diffusion methods, showing promising results .
  • Cardiovascular Applications : Some derivatives have been identified as non-nucleoside agonists for adenosine receptors, which are crucial in cardiovascular health. These compounds demonstrated low nanomolar activity and improved selectivity towards A1, A2A, and A2B adenosine receptor subtypes .
  • Anti-inflammatory and Anticancer Properties : The structural features of the compound suggest potential anti-inflammatory and anticancer activities. Studies on related compounds have shown that modifications can enhance these properties significantly .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in 2024 evaluated a series of synthesized pyridine derivatives for their antimicrobial properties. The results indicated that certain modifications to the sulfur-containing moiety enhanced activity against both bacterial and fungal pathogens .
  • Cardiovascular Research : Another research project focused on the synthesis of modified pyridine derivatives that act as adenosine receptor agonists. These compounds were tested for their effects on heart rate and blood pressure in animal models, demonstrating promising results that warrant further investigation .

Data Table: Biological Activities of Derivatives

Compound Activity Type Target Organism/Pathway Efficacy
Compound AAntibacterialS. aureusHigh
Compound BAntifungalCandida albicansModerate
Compound CAdenosine AgonistCardiovascular SystemLow Nanomolar
Compound DAnticancerCancer Cell LinesSignificant

Mechanism of Action

The mechanism of action of 2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • C4 Position: The target compound’s 4-amino-1,2,5-oxadiazole group introduces a heterocyclic, electron-deficient moiety compared to phenyl or fluorophenyl groups in analogues. This may enhance interactions with polar residues in adenosine receptors .
  • C6 Position: Unlike imidazole or thiazole-based sulfanyl groups in LUF5833 and Capadenoson, the oxadiazole substituent in the target compound offers reduced basicity and improved metabolic stability due to the oxadiazole’s resistance to enzymatic degradation .

Pharmacological Activity

  • Adenosine Receptor Affinity: Imidazole-containing analogues (e.g., LUF5833) exhibit nanomolar affinity for hA₁ and hA₂B receptors, acting as partial agonists . Capadenoson, a thiazole-containing analogue, demonstrates high A₁ selectivity, suggesting that heterocyclic bulk at C6 influences subtype specificity .
  • Antimicrobial and Anticancer Activity: Pyridine-3,5-dicarbonitriles with arylthio groups (e.g., 2-Amino-4-phenyl-6-(p-tolylthio)pyridine-3,5-dicarbonitrile) show antibacterial activity against E. coli (MIC = 2–8 µg/mL) . The target compound’s oxadiazole moiety may enhance Gram-negative activity due to increased membrane permeability.

Physicochemical Properties

  • Solubility: The oxadiazole group’s polarity may improve aqueous solubility compared to phenyl or thiazole derivatives, though this is offset by the hydrophobic dicyanopyridine core.
  • Thermal Stability : Melting points for imidazole analogues range from 230–269°C , while the target compound’s oxadiazole substituent could lower the melting point due to reduced crystallinity.

Biological Activity

The compound 2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile is a member of the pyridine family that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process that includes the condensation of malononitrile derivatives with thiols and aldehydes. Recent reviews have highlighted various synthetic routes that yield derivatives with significant biological properties. The structural analysis often employs techniques such as X-ray crystallography and Hirshfeld surface analysis to elucidate molecular interactions and stability in crystalline forms .

Antioxidant Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antioxidant properties. For instance, derivatives similar to 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine have demonstrated effective free radical scavenging abilities in various assays . The antioxidant activity can be quantitatively assessed through methods such as DPPH radical scavenging and CUPRAC assays.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. Studies evaluating its in vitro efficacy revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 0.22 μg/mL, indicating potent antibacterial properties . The mechanisms involve disruption of bacterial cell walls and inhibition of biofilm formation.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer potential, particularly against pancreatic cancer cell lines. The mechanisms appear to involve induction of apoptosis through various signaling pathways. Molecular docking studies have provided insights into how these compounds interact with specific cellular targets, enhancing their therapeutic efficacy .

Case Studies

  • Antioxidant and Enzyme Inhibition : A study evaluated the antioxidant capacity of a related oxadiazole compound and found significant inhibition of enzymes such as cholinesterases and glucosidases, suggesting potential applications in managing oxidative stress-related conditions .
  • Antimicrobial Evaluation : In a comparative study, several derivatives were tested for antimicrobial activity. The results indicated that modifications at the pyridine scaffold significantly influenced their efficacy against bacterial strains .
  • Cancer Cell Line Studies : In vitro tests on pancreatic cancer cell lines demonstrated that specific derivatives led to increased apoptotic signaling, highlighting their potential as anticancer agents .

Data Tables

Biological Activity Tested Compound Activity Type MIC (μg/mL)
Antioxidant2-Amino derivativeScavengingN/A
Antimicrobial2-Amino derivativeBacterial0.22
Anticancer2-Amino derivativeApoptosisN/A

Q & A

Q. What synthetic methodologies are effective for preparing 2-amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile?

The compound can be synthesized via nucleophilic substitution reactions involving a pyridine-3,5-dicarbonitrile core and a functionalized oxadiazole-thiol precursor. Key steps include:

  • Thiol coupling : Reacting 4-amino-1,2,5-oxadiazole-3-methanethiol with a 6-bromo-substituted pyridine-3,5-dicarbonitrile intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
  • Purification : Use preparative TLC or column chromatography with eluents like EtOAc/cyclohexane/MeOH (5:5:1) to isolate the product, achieving yields of ~70–80% after optimization .
  • Critical parameters : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of pyridine to thiol) to minimize side reactions.

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

Structural validation relies on:

  • ¹H NMR : A singlet at δ ~4.50 ppm for the CH₂ group bridging the oxadiazole and pyridine moieties, and broad peaks at δ ~8.07 ppm for the NH₂ groups .
  • ¹³C NMR : Peaks at ~160–167 ppm for the nitrile carbons (C≡N) and ~110–118 ppm for aromatic carbons in the oxadiazole ring .
  • IR : Strong absorption bands at ~2206–2212 cm⁻¹ (C≡N stretch) and ~3289–3305 cm⁻¹ (N-H stretch) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. For biological assays, use DMSO stock solutions (<1% v/v to avoid cytotoxicity) .
  • Stability : Stable at room temperature in dry, dark conditions for >6 months. Degrades in acidic/basic media (pH <3 or >10), requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. How does the 4-amino-1,2,5-oxadiazole substituent influence adenosine receptor binding affinity compared to imidazole analogs?

The oxadiazole group enhances selectivity for adenosine A₂B receptors due to its electron-deficient heterocycle, which improves hydrogen bonding with Thr⁹⁰ and Tyr²⁷¹ residues. In contrast, imidazole-containing analogs (e.g., LUF5834) show higher A₁ receptor affinity due to π-π stacking with Phe¹⁶⁸ . Structure-activity relationship (SAR) studies suggest that substituting oxadiazole with bulkier groups (e.g., trifluoromethyl) reduces off-target binding .

Q. What computational strategies are optimal for docking this compound into adenosine receptor subtypes?

Use GOLD v5.3 with the following parameters:

  • Protein flexibility : Include side-chain rotamers for key residues (e.g., His²⁵⁰, Asn²⁵⁴ in A₂B) .
  • Water displacement : Retain crystallographic water molecules involved in H-bond networks; displace others to mimic ligand-induced desolvation .
  • Scoring function : ChemPLP for pose prediction and GoldScore for affinity ranking. Validation against co-crystallized ligands (e.g., BAY 60-6583) achieves RMSD <2.0 Å .

Q. How can contradictory results in neuropathic pain models be resolved when testing this compound?

Discrepancies in in vivo efficacy may arise from:

  • Metabolic instability : Oxadiazole rings are prone to hydrolysis by esterases. Use pharmacokinetic profiling (e.g., liver microsomal assays) to identify metabolites and optimize stability via methyl or fluorine substitutions .
  • Dose-dependent effects : Biphasic responses (efficacy at low doses, toxicity at high doses) require careful dose-ranging studies. For example, in rodent models, 10 mg/kg (oral) shows antineuropathic activity, while >30 mg/kg induces sedation .

Methodological Insights

Q. What experimental controls are critical when assessing this compound’s enzymatic inhibition?

Include:

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